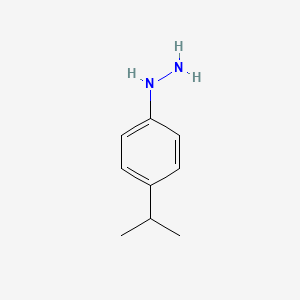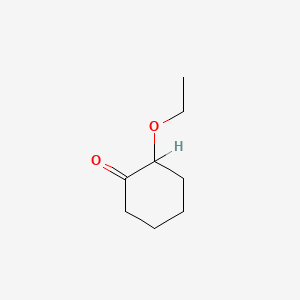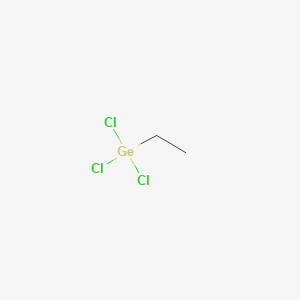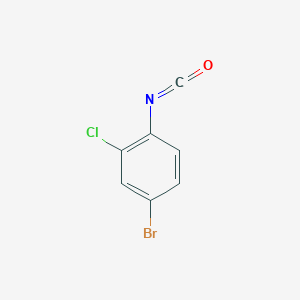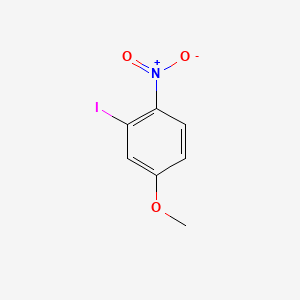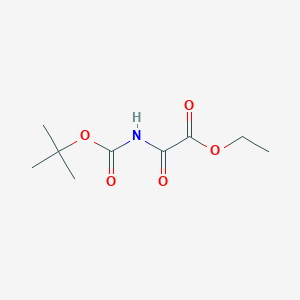
Ethyl N-(tert-butoxycarbonyl)oxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(tert-butoxycarbonyl)oxamate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. It is commonly used as a reagent in organic synthesis, particularly for transforming alcohols into BOC-protected amines via the Mitsunobu reaction. This compound is also known for its role in the preparation of halogenated-aminomethyl substituted pyrimidine and its salts, which are used as drug intermediates .
Preparation Methods
Ethyl N-(tert-butoxycarbonyl)oxamate can be synthesized through the reaction of oxamic acid with tert-butyl chloroformate under basic conditions . During this reaction, oxamic acid reacts with tert-butyl chloroformate to form this compound and hydrogen chloride as a byproduct . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrogen chloride produced.
Chemical Reactions Analysis
Ethyl N-(tert-butoxycarbonyl)oxamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the ethyl group or the tert-butoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield oxamic acid and tert-butyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.
Scientific Research Applications
Ethyl N-(tert-butoxycarbonyl)oxamate has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the protection of amines and the preparation of complex organic molecules.
Drug Development: The compound is used in the synthesis of drug intermediates, particularly halogenated-aminomethyl substituted pyrimidines.
Biological Studies: It is employed in biological studies to investigate the effects of BOC-protected amines on various biological systems.
Industrial Applications: In the chemical industry, this compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)oxamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group (BOC) is introduced to the amine, preventing it from reacting with other reagents during subsequent synthetic steps. This protection is crucial in multi-step organic synthesis, where selective reactions are required. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions.
Comparison with Similar Compounds
Ethyl N-(tert-butoxycarbonyl)oxamate can be compared with other similar compounds such as:
Ethyl oxamate: Lacks the BOC protecting group and is less commonly used in organic synthesis.
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
N-(tert-butoxycarbonyl)glycine: Another BOC-protected compound used in peptide synthesis.
This compound is unique due to its specific use in the Mitsunobu reaction and its role in the synthesis of drug intermediates.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQWJVXMDHQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369965 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-34-1 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-Boc-oxamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

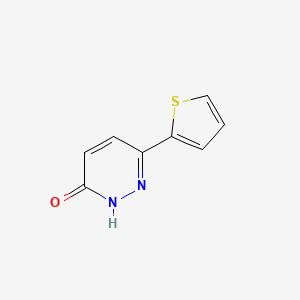


![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)


